molecular formula C10H14O2 B189844 1-Ethyl-2,4-dimethoxybenzene CAS No. 19672-03-8

1-Ethyl-2,4-dimethoxybenzene

Cat. No. B189844
CAS RN: 19672-03-8
M. Wt: 166.22 g/mol
InChI Key: XRJYMHASJFSHRH-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-dimethoxybenzene is a chemical compound with the molecular formula C10H14O2 . It is a derivative of benzene, which has two methoxy groups (-OCH3) and one ethyl group (-C2H5) attached to it .


Synthesis Analysis

The synthesis of 1-Ethyl-2,4-dimethoxybenzene could potentially involve a Friedel-Crafts alkylation reaction . In this reaction, an electrophile, which could be a carbocation formed when 3-methyl-2-butanol reacts with sulfuric acid, forms a sigma bond with the benzene ring . This results in a positively charged intermediate, which then loses a proton to yield the final product .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,4-dimethoxybenzene consists of a benzene ring with two methoxy groups and one ethyl group attached to it . The molecular weight of this compound is 166.217 Da .


Chemical Reactions Analysis

1-Ethyl-2,4-dimethoxybenzene, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a sigma bond and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Scientific Research Applications

  • Medical Intermediate Synthesis : 1-Ethyl-2,4-dimethoxybenzene is used in synthesizing medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which are significant in treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).

  • Chiral Auxiliary in Organic Synthesis : It serves as an effective chiral auxiliary for diastereoselective alkylation of aldimines with alkylmetals (Takehiro Kohara, Y. Hashimoto, & K. Saigo, 1999).

  • Building Blocks in Chemical Synthesis : The compound is a precursor in the synthesis of other complex molecules like 4,7-dimethoxy-2-methyl-1H-benzimidazole, a building block for the preparation of imidazobenzo(hydro)quinones (T. Besset & C. Morin, 2009).

  • Electrochemistry and Battery Applications : Derivatives of 1-Ethyl-2,4-dimethoxybenzene, such as 1,4-dimethoxybenzene derivatives, are used as catholytes in non-aqueous redox flow batteries due to their high open-circuit potentials and excellent electrochemical reversibility (Jingjing Zhang et al., 2017).

  • Selective Aromatic Halogenation : The compound is involved in selective aromatic chlorination and bromination reactions, demonstrating marked selectivity for monochlorination of the para-position (F. Minisci et al., 1989).

  • Study of Electron Transfer Reactions : The electron transfer reactions from the triplet state of 1,4-dimethoxybenzene to the hydronium ion in aqueous solutions have been studied, providing insights into the kinetics and dynamics of such reactions (S. Tajima, S. Tobita, & H. Shizuka, 1999).

  • Friedel-Crafts Acylation Reactions : It is used in Friedel-Crafts acylation reactions for synthesizing ethyl-2,5-dimethoxyphenyl alkyl ketones (Zhaodong Cheng & I. Iuazhong, 1993).

  • Overcharge Protection in Batteries : A derivative, 4-tertbutyl-1,2-dimethoxybenzene, was synthesized and tested as a redox shuttle for overcharge protection in lithium-ion batteries (Jinkui Feng et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 1,4-Dimethoxybenzene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions for the use of 1-Ethyl-2,4-dimethoxybenzene could involve its use in further chemical reactions. For example, it could be used in Friedel-Crafts alkylation reactions to introduce new functional groups into the benzene ring . This could potentially lead to the synthesis of new compounds with interesting properties.

properties

IUPAC Name

1-ethyl-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-8-5-6-9(11-2)7-10(8)12-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJYMHASJFSHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335372
Record name Benzene, 1,3-dimethoxy-4-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,4-dimethoxybenzene

CAS RN

19672-03-8
Record name 1-Ethyl-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19672-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethoxy-4-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Zhang, K Mu, P Yang, X Feng, D Zhang, X Fan… - Bioorganic …, 2021 - Elsevier
In the present study, we compared the antiepileptic effects of α-asarone derivatives to explore their structure-activity relationships using the PTZ-induced seizure model. Our research …
Number of citations: 7 www.sciencedirect.com

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